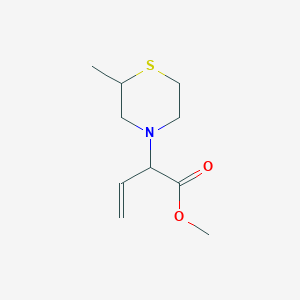
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9ClN2O3 It is a derivative of hydrazine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:
Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form a diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The product is usually isolated by filtration or centrifugation, followed by drying under vacuum .
化学反応の分析
Types of Reactions: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Reduction: (4-Methoxy-3-aminophenyl)hydrazine hydrochloride.
Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
類似化合物との比較
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Nitrophenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group enhances its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions, while the methoxy group provides steric hindrance and influences its solubility and interaction with biological targets .
特性
分子式 |
C7H10ClN3O3 |
|---|---|
分子量 |
219.62 g/mol |
IUPAC名 |
(4-methoxy-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(9-8)4-6(7)10(11)12;/h2-4,9H,8H2,1H3;1H |
InChIキー |
HTLVPYVLZYPBHP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


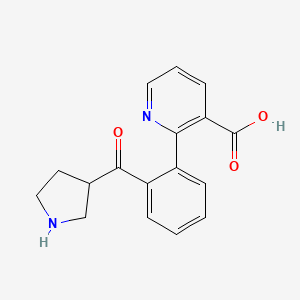
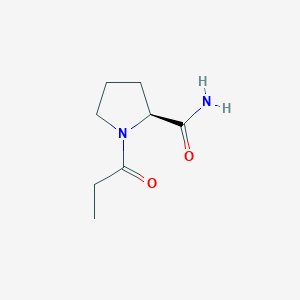
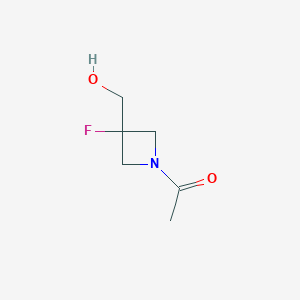

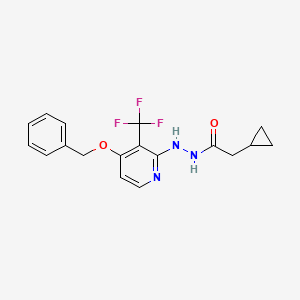
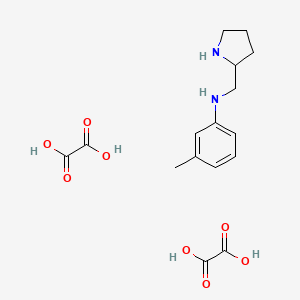

![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
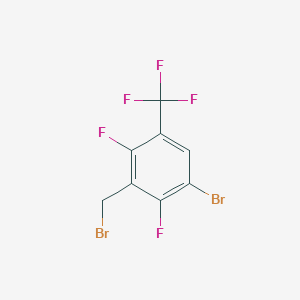
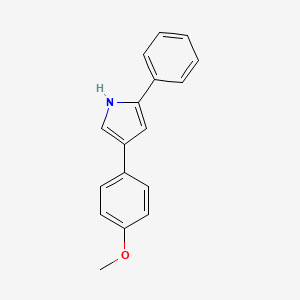
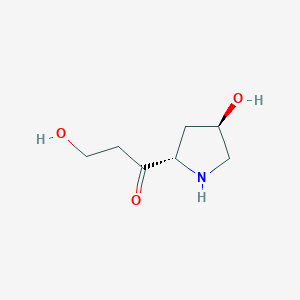

![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)
